Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 is a deuterium-labeled analog of Phthalic Acid Bis(3,7-dimethyloctyl) Ester. This compound is primarily used in research settings, particularly in the study of pharmacokinetics and metabolic profiles due to its stable isotope labeling . The molecular formula of this compound is C28H42D4O4, and it has a molecular weight of 450.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 is synthesized by incorporating deuterium into Phthalic Acid Bis(3,7-dimethyloctyl) Ester. The process involves the esterification of phthalic acid with 3,7-dimethyloctanol in the presence of a deuterium source . The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity . The final product is purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form phthalic acid derivatives.
Reduction: The ester groups can be reduced to form alcohol derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used
Scientific Research Applications
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of phthalic acid esters
Biology: Used in metabolic studies to track the incorporation and breakdown of phthalic acid esters in biological systems
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phthalic acid esters
Industry: Used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers
Mechanism of Action
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 exerts its effects primarily through its role as a tracer in metabolic and pharmacokinetic studies. The deuterium labeling allows for precise tracking of the compound in biological systems, providing valuable insights into its metabolic pathways and interactions with molecular targets . The compound is metabolized through hydrolysis, oxidation, and reduction reactions, leading to the formation of various metabolites .
Comparison with Similar Compounds
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 is unique due to its deuterium labeling, which distinguishes it from other phthalic acid esters. Similar compounds include:
Phthalic Acid Bis(3,7-dimethyloctyl) Ester: The non-deuterated analog used as a plasticizer
Phthalic Acid Bis(2-ethylhexyl) Ester: Another commonly used plasticizer with different alkyl groups
Phthalic Acid Bis(7-methyloctyl) Ester: A similar ester with a different alkyl chain structure
This compound’s deuterium labeling provides enhanced stability and allows for more accurate tracking in research applications, making it a valuable tool in scientific studies .
Properties
IUPAC Name |
bis(3,7-dimethyloctyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-21(2)11-9-13-23(5)17-19-31-27(29)25-15-7-8-16-26(25)28(30)32-20-18-24(6)14-10-12-22(3)4/h7-8,15-16,21-24H,9-14,17-20H2,1-6H3/i7D,8D,15D,16D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZQPXDGIYJYLU-HLUUBPERSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CCCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC(C)CCCC(C)C)C(=O)OCCC(C)CCCC(C)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.